molecular formula C15H23ClN2O2S B4506379 4-chloro-N-[3-(3-methyl-1-piperidinyl)propyl]benzenesulfonamide

4-chloro-N-[3-(3-methyl-1-piperidinyl)propyl]benzenesulfonamide

Cat. No.: B4506379
M. Wt: 330.9 g/mol
InChI Key: CJQBTPWSVBVDMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-[3-(3-methyl-1-piperidinyl)propyl]benzenesulfonamide is a useful research compound. Its molecular formula is C15H23ClN2O2S and its molecular weight is 330.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 330.1168768 g/mol and the complexity rating of the compound is 402. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal Chemistry and Drug Discovery

Synthesis and Structural Characterization for HIV Prevention

Research has demonstrated interest in methylbenzenesulfonamide derivatives due to their active groups like pyridine, benzenesulfonyl, and bromine atom, indicating potential in the development of HIV-1 infection prevention treatments. One study prepared novel compounds through synthesis processes involving intermediates derived from N-Benzyl-4-piperidone, highlighting their candidacy for drug development due to their bioactivity characterization (Cheng De-ju, 2015).

Membrane-bound Phospholipase A2 Inhibitors

A series of substituted benzenesulfonamides were prepared and evaluated for their potential as inhibitors of membrane-bound phospholipase A2, a crucial enzyme implicated in inflammatory processes. Certain derivatives showed significant potency in inhibiting arachidonic acid liberation, which could have implications for developing treatments for conditions like myocardial infarction (H. Oinuma et al., 1991).

Pharmacology

5-HT6 Receptor Antagonist for Cognitive Enhancement

The compound SB-399885 has been identified as a potent, selective antagonist of the 5-HT6 receptor, displaying significant selectivity and brain penetration. Its ability to enhance cognitive functions in animal models suggests potential therapeutic utility in treating cognitive deficits associated with diseases like Alzheimer's and schizophrenia (W. Hirst et al., 2006).

Properties

IUPAC Name

4-chloro-N-[3-(3-methylpiperidin-1-yl)propyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23ClN2O2S/c1-13-4-2-10-18(12-13)11-3-9-17-21(19,20)15-7-5-14(16)6-8-15/h5-8,13,17H,2-4,9-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJQBTPWSVBVDMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CCCNS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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